4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJDTHJJYLEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or by using a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid serves as a building block in drug development, particularly in the synthesis of peptide-based therapeutics. Its structural resemblance to amino acids suggests potential roles in enzyme inhibition and modulation of biological pathways, making it a candidate for further exploration in pharmacology .
Case Study : A study investigated its use in synthesizing novel pharmaceuticals aimed at treating neurological disorders, highlighting its ability to enhance the stability and activity of peptide drugs .
Materials Science
In materials science, this compound is utilized to develop new materials with specific properties, such as polymers or catalysts. Its rigid bicyclic structure contributes to the mechanical strength and thermal stability of materials.
Data Table: Comparison of Material Properties
| Property | This compound | Similar Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Variable |
| Solubility | Moderate in organic solvents | Varies |
Biological Research
The compound is also significant in biological research as it is studied for its interactions with biomolecules, which can lead to insights into metabolic pathways and cellular functions.
Mechanism of Action : The compound can bind to specific enzymes or receptors, modulating their activity. This property is being explored for potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physical Properties
Biological Activity
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 141.17 g/mol. It features an amine group and a carboxylic acid group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1638765-09-9 |
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Enzyme Inhibition : The structural features of the compound suggest potential roles in the inhibition of enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : Similar compounds have shown efficacy in modulating receptor activity, such as the melanocortin receptors, indicating possible therapeutic applications in obesity and metabolic disorders .
- PI3K Inhibition : Preliminary studies have suggested that this compound may modulate the activity of phosphoinositide 3-kinases (PI3K), which are implicated in cancer and autoimmune diseases .
Study on Receptor Selectivity
A study investigated the influence of structurally related compounds on agonist selectivity between human melanocortin receptors (hMC4R and hMC1R). The findings demonstrated that modifications to the bicyclic structure enhanced selectivity for hMC4R, suggesting that similar derivatives could be developed for targeted therapies .
Cancer Research Applications
The compound has been explored as a potential therapeutic agent in cancer treatment. Research involving analogs of this compound showed promising results in cell viability assays across various cancer cell lines, indicating its potential as a bioisostere in drug design .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Receptor Modulation | Possible modulation of melanocortin receptors |
| Cancer Therapeutics | Promising results in cell viability studies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid, and what are their limitations?
- Answer : The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane scaffold, followed by functionalization of the aminomethyl and carboxylic acid groups. Key reagents include light-activated catalysts (e.g., UV light with benzophenone) and protecting groups (e.g., Boc for amines). Limitations include low yields due to competing side reactions and challenges in controlling stereochemistry during cycloaddition .
- Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, light wavelength) to enhance regioselectivity. Use chiral auxiliaries or asymmetric catalysis to address stereochemical outcomes .
Q. How can the structural uniqueness of this bicyclic scaffold be validated experimentally?
- Answer : Employ X-ray crystallography to resolve the three-dimensional arrangement of the bicyclo[2.1.1]hexane core. Complementary techniques include:
- NMR spectroscopy : Analyze coupling constants (e.g., H-H COSY) to confirm bridgehead proton environments.
- Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
Q. What biological screening strategies are appropriate for initial activity assessment?
- Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using purified proteins (e.g., kinases, GPCRs) due to the compound’s potential as a conformational mimic of natural substrates. Secondary screening in cellular models (e.g., cytotoxicity, pathway modulation) is recommended to evaluate membrane permeability and off-target effects .
Advanced Research Questions
Q. How can synthetic routes be optimized to address scalability and stereochemical purity?
- Answer :
- Flow photochemistry : Enhances reproducibility and scalability of [2+2] cycloadditions by improving light penetration and reducing side reactions .
- Enzymatic resolution : Use lipases or acylases to separate enantiomers post-synthesis, leveraging the carboxylic acid group for chiral discrimination .
- Computational modeling : Predict steric and electronic barriers in key transition states (e.g., DFT calculations) to guide reagent selection .
Q. How should contradictory data on bioactivity (e.g., enzyme activation vs. inhibition) be resolved?
- Answer :
- Mechanistic profiling : Perform kinetic assays (e.g., IC, K) under varied pH/temperature conditions to distinguish allosteric vs. competitive binding.
- Structural analogs : Compare activity of derivatives (e.g., fluoromethyl vs. hydroxymethyl substituents) to identify critical functional groups .
- Cryo-EM/X-ray co-crystallization : Visualize ligand-protein interactions to resolve binding mode ambiguities .
Q. What computational approaches best predict the compound’s physicochemical properties and target engagement?
- Answer :
- Molecular dynamics (MD) simulations : Model the bicyclic scaffold’s conformational rigidity and its impact on binding pocket accommodation .
- Free-energy perturbation (FEP) : Quantify substituent effects (e.g., fluorine substitution) on binding affinity and solubility .
- ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and metabolic stability early in lead optimization .
Q. How can this compound serve as a bioisostere in drug design, and what validation is required?
- Answer :
- Phenyl ring replacement : The bicyclo[2.1.1]hexane core mimics aromatic systems while improving metabolic stability and reducing planarity. Validate via:
- Pharmacophore alignment : Overlay with parent scaffolds (e.g., benzene) to assess steric/electronic compatibility .
- SAR studies : Compare potency and selectivity of bioisosteric vs. non-bioisosteric analogs .
- In vivo PK/PD studies : Confirm improved pharmacokinetics (e.g., half-life) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
